3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that features a unique structure combining indole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-benzyl-8-methoxyindole with thiourea in the presence of a suitable catalyst can yield the desired compound . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-throughput screening and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .
Scientific Research Applications
3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and pyrimidine derivatives, such as:
- 3-Benzyl-8-methoxyindole
- 2-Thioxo-1,2,3,5-tetrahydropyrimidine
- Indole-3-acetic acid
Uniqueness
What sets 3-Benzyl-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one apart is its unique combination of indole and pyrimidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-benzyl-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-7-8-14-13(9-12)15-16(19-14)17(22)21(18(24)20-15)10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3,(H,20,24) |
InChI Key |
RQEZBULMSQMWHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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